molecular formula C22H18N2O2S2 B12455497 N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B12455497
M. Wt: 406.5 g/mol
InChI Key: KSXRJVXNUZAXOS-UHFFFAOYSA-N
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Description

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with diphenyl and methylbenzenesulfonamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide typically involves the formation of the thiazole ring followed by the introduction of the sulfonamide group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent reactions introduce the diphenyl and sulfonamide groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. The scalability of these processes is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are often employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and sulfonamide group can form specific interactions with these targets, modulating their activity. This modulation can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-diphenyl-1,3-thiazol-2-yl)hydrazone
  • 4-(diethylamino)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide
  • 6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine

Uniqueness

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a thiazole ring with diphenyl and sulfonamide groups makes it particularly versatile for various applications.

Properties

Molecular Formula

C22H18N2O2S2

Molecular Weight

406.5 g/mol

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C22H18N2O2S2/c1-16-12-14-19(15-13-16)28(25,26)24-22-23-20(17-8-4-2-5-9-17)21(27-22)18-10-6-3-7-11-18/h2-15H,1H3,(H,23,24)

InChI Key

KSXRJVXNUZAXOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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